Product packaging for Formaldehyde (13C)(Cat. No.:CAS No. 89277-65-6)

Formaldehyde (13C)

Cat. No.: B032910
CAS No.: 89277-65-6
M. Wt: 31.019 g/mol
InChI Key: WSFSSNUMVMOOMR-OUBTZVSYSA-N
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Description

Formaldehyde (13C) is a stable isotope-labeled analog of formaldehyde where the central carbon atom is replaced by carbon-13, providing a crucial tool for advanced metabolic and biochemical research. Its primary research value lies in its application as a tracer in metabolic flux analysis, enabling researchers to elucidate intricate biochemical pathways by tracking the incorporation of the 13C label into downstream metabolites via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mechanism of action remains identical to its native counterpart; it functions as a highly reactive electrophile that readily forms cross-links with primary amines, amides, and other functional groups in proteins and nucleic acids. Beyond metabolic studies, this labeled compound is indispensable in proteomics for the stable isotope labeling of amino acids in cell culture (SILAC) and for creating cross-linked protein complexes for structural analysis. Furthermore, it serves as a vital precursor in the synthesis of other 13C-labeled compounds. This high-purity reagent is essential for researchers requiring precise and accurate data in quantitative analyses, pharmacokinetic studies, and the investigation of formaldehyde's endogenous metabolism and toxicity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O B032910 Formaldehyde (13C) CAS No. 89277-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89277-65-6
Record name Formaldehyde-13C, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89277-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

31.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-27-1
Record name 3228-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Isotopic Enrichment of Formaldehyde 13c

Chemical Synthesis of Formaldehyde (B43269) (13C)

The chemical synthesis of Formaldehyde (13C) largely mirrors the industrial production methods of unlabeled formaldehyde, but with the crucial substitution of a carbon-13 enriched precursor. The predominant industrial method for formaldehyde synthesis is the catalytic oxidation of methanol (B129727). In the case of Formaldehyde (13C), this process typically begins with 13C-labeled methanol (¹³CH₃OH). nih.govthieme-connect.com

The oxidation of methanol to formaldehyde can occur via two main industrial processes:

Silver catalyst process: This method involves the oxidation and dehydrogenation of methanol over a silver catalyst at high temperatures (600-700 °C).

Metal oxide catalyst process (Formox process): This process uses a mixed metal oxide catalyst (e.g., molybdenum and iron oxides) at lower temperatures (300-400 °C) to oxidize methanol with air.

For the synthesis of Formaldehyde (13C), ¹³C-methanol would be fed into these catalytic systems. The resulting product is formaldehyde, with the carbon atom being predominantly ¹³C. Commercial availability of Formaldehyde (13C) at high isotopic purities, often 99 atom % ¹³C, indicates the robustness of these synthetic methodologies. nih.govoup.comwikipedia.orgbmrb.io

Isotopic Purity and Quality Control for Research Applications

Maintaining high isotopic purity and ensuring stringent quality control are paramount for Formaldehyde (13C) to be effective in research applications, especially in tracer studies and quantitative analyses. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a primary tool for assessing the isotopic purity and structural integrity of Formaldehyde (13C). This technique directly probes the ¹³C nucleus, allowing for the quantification of the ¹³C enrichment level and the identification of any unlabeled carbon impurities or by-products. For instance, ¹³C NMR has been widely used to characterize formaldehyde-containing systems, such as urea-formaldehyde resins, enabling quantitative analysis of reacted formaldehyde and the determination of chemical speciation. acs.org The ability to perform quantitative analysis using ¹³C NMR, often by employing techniques like gated decoupling of protons without nuclear Overhauser effect, makes it invaluable for verifying the successful incorporation of the ¹³C isotope and ensuring the absence of significant ¹²C contamination. acs.org

Typical Isotopic Purity Specifications: Commercial suppliers of Formaldehyde (13C) commonly offer the compound with a high degree of isotopic enrichment, typically 99 atom % ¹³C. nih.govoup.comwikipedia.orgbmrb.io This high purity is essential for minimizing background signals from the naturally abundant ¹²C isotope in research experiments.

Table 1: Typical Isotopic Purity of Commercial Formaldehyde (13C)

PropertyValue
Isotopic Purity99 atom % ¹³C
Concentration~20% w/w in H₂O
Molecular Weight31.02 g/mol
CAS Number3228-27-1
FormLiquid
Storage ConditionsRefrigerated

Advanced Spectroscopic Characterization and Quantitative Analysis Using Formaldehyde 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Formaldehyde (B43269) (13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing carbon-13 (13C) labeled formaldehyde, is a powerful technique for studying molecular structures, dynamics, and reaction pathways. The incorporation of the 13C isotope significantly enhances the sensitivity and detection capabilities of NMR experiments for carbon atoms, enabling detailed insights into reaction mechanisms and product formation lookchem.comnih.govrsc.org. This labeling approach is crucial for elucidating complex chemical systems where traditional NMR methods might lack the necessary resolution or sensitivity .

Structural Elucidation in Complex Systems

The application of Formaldehyde (13C) in NMR spectroscopy is particularly beneficial for structural elucidation in intricate chemical environments, such as polymer chemistry and solution-phase reactions.

13C NMR spectroscopy plays a critical role in characterizing the complex structures of formaldehyde-containing resins.

Phenol-Formaldehyde (PF) Resins: 13C NMR methods have been developed for the detailed characterization of phenol-formaldehyde and resorcinol-formaldehyde polymers usda.gov. This technique provides more comprehensive structural information than 1H NMR, especially regarding the ratios of α- and β-methylols and the various methylene (B1212753) bridges (α-α, α-β, and β-β methylenes) usda.gov. For resol phenol-formaldehyde prepolymer resins, quantitative 13C NMR allows for the determination of important structural factors such as the formaldehyde/phenol (F/P) ratio after reaction, the degree of polymerization (n), the number average molecular weight (Mn), and the content of free ortho and para positions capes.gov.br. Solid-state 13C NMR, employing techniques like cross-polarization, magic angle spinning, and dipolar decoupling, has been used to investigate crosslinked substituted phenol-formaldehyde resins, enabling differentiation between pure and modified resins and revealing the degradation of side chains dtic.mil. The use of 13C-labeled formaldehyde in synthesis confirms the successful incorporation of formaldehyde into the phenolic ring and the formation of desired linkages rsc.org.

Urea-Formaldehyde (UF) Resins: 13C NMR spectroscopy is instrumental in investigating the chemical structures of urea-formaldehyde resin adhesives synthesized with varying formaldehyde/urea (B33335) (F/U) mole ratios koreascience.kr. Studies have shown that UF resins with higher F/U mole ratios (e.g., 1.6 and 1.4) exhibit distinct peaks indicating the presence of dimethylene ether linkages and methylene glycols, which represent dissolved free formaldehyde koreascience.kr. This technique is also used for the quantitative characterization of commercial urea-formaldehyde resins, with results showing good agreement between 13C NMR and 1H NMR data nih.gov. Quantitative 13C NMR analysis can track structural changes during the multi-step synthesis of low-molar ratio UF resins, revealing the formation of ether bonds and the significant presence of branched methylene linkages mdpi.com. It can also confirm the formation of monomethylol- and dimethylolurea (B1678115) and their subsequent conversion to methylene bridges researchgate.net.

Melamine-Formaldehyde (MF) Resins: For etherified melamine (B1676169) resins, 13C NMR spectroscopy offers a rapid and accurate method for characterizing their composition and structure tandfonline.comtandfonline.com. To overcome the inherent low signal-to-noise ratio of 13C NMR spectra, special polarization transfer techniques are often applied tandfonline.comtandfonline.com. This method helps identify specific chemical groups within the liquid MF resins that contribute to their hardened strength and formaldehyde emission researchgate.netpillbuys.com. Furthermore, 13C NMR spectroscopy can unambiguously determine the different ways in which formaldehyde is incorporated into the resins as methylene carbon researchgate.net.

13C NMR spectroscopy, particularly with 13C-labeled formaldehyde, is a valuable tool for understanding the complex processes of oligomerization and speciation of formaldehyde in solution. Formaldehyde in aqueous solutions exists in equilibrium, predominantly hydrated as methylene glycol researchgate.net.

Studies using isotopically labeled formaldehyde (13CH2O or CD2O) have been crucial for elucidating the structural details of reaction products and identifying novel modifications in formaldehyde-treated peptides and proteins acs.org. For instance, 2D-NMR analysis of synthetic peptides treated with 13C-labeled formaldehyde allowed for the structural elucidation of main reaction products and revealed atypical spectral doublet peaks corresponding to new modifications and free formaldehyde acs.org. Similarly, 13C- and 15N-NMR studies have been used to monitor enzyme-catalyzed transformations, demonstrating the formation of products like formaldehyde hydrate (B1144303) in the reaction of aromatic amine dehydrogenase with methylamine (B109427) nih.gov.

Quantitative 13C NMR Spectroscopic Methodologies

Quantitative 13C NMR spectroscopic methodologies leveraging Formaldehyde (13C) offer precise and non-invasive means for analyzing chemical systems.

Quantitative 13C NMR spectroscopy is recognized as an excellent and reliable method for determining the equilibrium between free formaldehyde and its various releasers in industrial and consumer products researchgate.netnih.govepa.govacs.org. This method is considered unique because it does not perturb the equilibrium between free and bound formaldehyde, unlike other techniques where released formaldehyde is captured by a reagent, leading to further release from the releaser researchgate.netnih.govepa.govacs.org. This non-invasive characteristic makes it particularly reliable for accurate quantification nih.gov. Free formaldehyde concentrations can be quantified down to approximately 0.002 wt % within an acceptable measurement time nih.govepa.govacs.org. The use of 13C NMR-relaxation agents, such as Gadolinium diethylenetriaminepentaacetate, can optimize the NMR analysis method for quantitative measurements nih.gov.

13C NMR spectroscopy is highly effective for the analysis of reaction products and intermediates in various chemical processes. In resin synthesis, it allows for the convenient monitoring of the growth and decay of reaction intermediates, such as primary, secondary, and tertiary hydroxybenzylamines in phenol-formaldehyde reactions, as well as the formation of the bridging methylene carbon system researchgate.net. This provides qualitative evaluations of reaction rates and insights into the timing of branching researchgate.net.

For urea-formaldehyde resins, 13C NMR enables the quantitative determination of various functional groups and tracks the influence of synthesis parameters on the final resin structure, including the proportion of methylol, methylene, and dimethylene ether groups researchgate.net. It also provides information on the structure of the resins, the relative amounts of free components, and the degrees of condensation researchgate.net. In the context of melamine-formaldehyde resins, 13C NMR helps characterize the chemical composition, including the average formaldehyde content per melamine unit and the degree of etherification of methylol groups tandfonline.comtandfonline.com. Furthermore, 13C-labeled formaldehyde is utilized in reductive methylation reactions to produce 13C-dimethylated amines, which serve as NMR-detectable probes for studying protein dynamics, structure, and function nih.gov.

Mechanistic Elucidation and Reaction Pathway Analysis with Formaldehyde 13c

Investigation of Complex Chemical Reaction Mechanisms

The use of ¹³C-labeled formaldehyde (B43269) is instrumental in deconvoluting intricate reaction networks, identifying transient intermediates, and quantifying the formation of various products.

The reaction of lignin (B12514952) with formaldehyde is fundamental to the production of lignin-based adhesives and resins. rsc.orgdoria.fi Formaldehyde (¹³C) has been pivotal in understanding the incorporation of formaldehyde into the lignin polymer. Studies utilizing ¹³C NMR spectroscopy have confirmed the formation of methylene (B1212753) bridges between phenolic units within the lignin structure. rsc.orgusda.gov This analytical approach allows for the direct observation and quantification of these linkages, which are crucial for the development of a robust, cross-linked three-dimensional network in thermosetting resins. rsc.org

Research on lignin-formaldehyde (LF) resins has demonstrated that ¹³C NMR is a key technique for characterizing the chemical modifications occurring on the lignin polymer. usda.govresearchgate.net By using Formaldehyde (¹³C), researchers can precisely identify the signals corresponding to the newly formed methylene linkages, distinguishing them from the native carbon signals of the lignin macromolecule. rsc.org This has been essential in comparing the reactivity of lignin with traditional phenol-formaldehyde (PF) resins and in developing more sustainable wood adhesives. rsc.orgdoria.fi The insights gained from these studies are critical for optimizing reaction conditions and improving the performance of lignin-based biomaterials. researchgate.net

Table 1: ¹³C Chemical Shifts of Methylene Linkages in Lignin-Formaldehyde Resins

Linkage Type Chemical Shift (ppm) Reference
ortho-ortho methylene linkage 34.7 rsc.org
ortho-para methylene linkage 34.7 rsc.org
para-para methylene linkage 40.2 rsc.org

Formaldehyde (¹³C) has been employed to investigate the mechanism of the carbonyl-ene reaction, a significant carbon-carbon bond-forming reaction. acs.org The use of Lewis acids to catalyze these reactions dramatically accelerates the process, allowing them to proceed at much lower temperatures. nih.govbath.ac.uk Isotope labeling studies, including the use of Formaldehyde (¹³C), are crucial for determining the synchronicity of the reaction and the nature of the transition state. acs.orgacs.org

In the Lewis acid-catalyzed ene reaction of formaldehyde with alkenes, ¹³C kinetic isotope effect (KIE) studies help to distinguish between a concerted mechanism and a stepwise mechanism involving a carbocation intermediate. acs.org The precise measurement of the ¹³C KIE at the formaldehyde carbon provides direct evidence about the bonding changes occurring in the rate-limiting step of the reaction. acs.orgresearchgate.net These mechanistic insights are vital for the rational design of more efficient and selective catalysts for this important class of reactions. nih.govacs.org

In aqueous solutions, formaldehyde exists in equilibrium with a series of oligomers, primarily poly(oxymethylene) glycols. researchgate.net Understanding the kinetics of these oligomerization reactions is crucial for processes where formaldehyde is used as a reagent. acs.orgosf.io Quantitative ¹³C NMR spectroscopy using Formaldehyde (¹³C) is a primary method for studying the kinetics of these complex equilibria. acs.orgresearchgate.net

By monitoring the ¹³C NMR spectra over time, researchers can determine the rate constants for the formation and consumption of various oligomeric species. acs.org Such studies have been conducted in different solvent systems, including water and alcohols like isoprenol, to develop comprehensive kinetic models. osf.ioresearchgate.netfigshare.com These models are essential for the design and optimization of industrial processes involving formaldehyde, such as the production of isoprenol. acs.org The experiments are typically performed over a range of temperatures and pH values to fully characterize the reaction kinetics. osf.ioresearchgate.net

Table 2: Investigated Parameters for Formaldehyde Oligomerization Kinetics using ¹³C NMR

System Temperature Range (K) pH Range Reference
Formaldehyde + Water + Isoprenol 282 to 333 0.6 to 6.8 osf.io, researchgate.net
Aqueous and Methanolic Formaldehyde Solutions up to 373 Not Specified researchgate.net

Formaldehyde (¹³C) is an invaluable tracer for studying the formation of methylene and methylene ether linkages in various condensation polymers, such as urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins. researchgate.netx-mol.com ¹³C NMR spectroscopy allows for the unambiguous identification and quantification of these different types of linkages within the resin structure. researchgate.net

In UF resins, studies have shown a competitive formation of methylene and methylene ether bridges, with the reaction conditions such as temperature and formaldehyde-to-urea molar ratio playing a critical role. researchgate.net Similarly, in MF resins, ¹³C NMR has been used to quantitatively determine the presence of methylene-ether bridges. x-mol.com The stability of these linkages is crucial for the final properties of the cured resin, and understanding their formation is key to controlling the performance and formaldehyde emission of these materials. researchgate.netwernerblank.com The use of Formaldehyde (¹³C) provides a direct way to monitor the condensation reactions and the evolution of the resin structure. usda.gov

Kinetic Isotope Effect Studies using Formaldehyde (¹³C)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, defined as the ratio of the reaction rate of a reactant with a light isotope to that of a reactant with a heavy isotope. wikipedia.org The ¹³C KIE for reactions involving formaldehyde provides detailed information about the transition state structure, particularly concerning the bonding to the carbonyl carbon. acs.org

In the context of the Lewis acid-catalyzed carbonyl-ene reaction, ¹³C KIEs were determined for the reaction of formaldehyde with 2-methyl-2-butene. acs.orgacs.org The observed KIE of k₁₂C/k₁₃C was found to be between 1.006 and 1.009 for the reactive methyl group. acs.orgacs.orgresearchgate.net This small, normal KIE, in conjunction with deuterium (B1214612) isotope effects, supports a stepwise mechanism involving the reversible formation of an open classical cation followed by a rate-limiting proton transfer. acs.org Measuring ¹³C KIEs at natural abundance using NMR spectroscopy has become a practical method for such mechanistic investigations. wikipedia.orgnih.gov

Table 3: Kinetic Isotope Effects in the Diethylaluminum Chloride-Catalyzed Ene Reaction of Formaldehyde with 2-Methyl-2-Butene

Isotope Effect Value Interpretation Reference
k₁₂C/k₁₃C 1.006 - 1.009 Supports a stepwise mechanism with significant bonding changes at the carbonyl carbon in the transition state. acs.org, acs.org, researchgate.net
kH/kD ≈1.22 - 1.23 Consistent with a significant primary deuterium isotope effect, indicating proton transfer in the rate-limiting step. acs.org, acs.org

Elucidation of Biochemical Pathways

Formaldehyde is a key intermediate in the metabolism of one-carbon (C1) compounds in many organisms. nih.gov It is both a vital building block for biosynthesis and a toxic compound that requires detoxification. jscimedcentral.comjscimedcentral.com Tracing studies using ¹³C-labeled substrates, including Formaldehyde (¹³C), are essential for unraveling the complex network of biochemical pathways involved in its assimilation and dissimilation. nih.gov

In methylotrophic bacteria, formaldehyde can be assimilated into biomass through pathways like the ribulose monophosphate (RuMP) cycle or the serine cycle. nih.govresearchgate.net For instance, in the RuMP pathway, formaldehyde is condensed with ribulose-5-phosphate. nih.gov The use of ¹³C-labeled methanol (B129727), which is oxidized to formaldehyde, has allowed researchers to trace the flow of carbon into central metabolites like phosphoenolpyruvate, confirming the activity of engineered assimilation pathways. nih.gov Formaldehyde detoxification pathways, which often involve its oxidation to formate (B1220265) and subsequently to carbon dioxide, can also be studied using isotope labeling to understand the cellular strategies for mitigating formaldehyde toxicity. jscimedcentral.comnih.gov

Metabolic Flux Analysis and Carbon Tracing in Cellular Metabolism

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov When combined with stable isotope tracers like Formaldehyde (13C), it becomes 13C-Metabolic Flux Analysis (13C-MFA), a technique that provides a detailed map of carbon flow through metabolic networks. creative-proteomics.commdpi.com

In the context of methylotrophic bacteria, which utilize single-carbon compounds for growth, formaldehyde is a central metabolic intermediate. nih.gov Studies employing 13C-labeled methanol, which is oxidized to formaldehyde, have been crucial in elucidating the carbon flux distribution in these organisms. researchgate.net For instance, in engineered strains of Corynebacterium glutamicum, 13C-methanol tracing has been used to quantify the carbon contribution to the production of chemicals like cadaverine. nih.gov The labeling patterns observed in biomass components and metabolic end-products allow researchers to calculate the relative activities of different formaldehyde assimilation and dissimilation pathways. nih.gov

While direct quantitative 13C-MFA studies using Formaldehyde (13C) as the primary substrate in mammalian cells are less common due to its inherent toxicity, carbon tracing experiments have successfully demonstrated its incorporation into various cellular components. These studies provide qualitative and semi-quantitative insights into formaldehyde's metabolic roles. The 13C label from Formaldehyde (13C) can be tracked into downstream metabolites, revealing the activity of specific pathways without calculating the entire network's flux distribution. nih.gov This approach has been pivotal in understanding how mammalian cells process both endogenous and exogenous formaldehyde.

The general workflow for a carbon tracing experiment using Formaldehyde (13C) involves introducing the labeled compound to a cell culture, followed by harvesting the cells and extracting metabolites at various time points. Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect the 13C label in different molecules. creative-proteomics.commdpi.com This allows for the determination of which metabolic pathways are active in utilizing formaldehyde-derived carbon.

Table 1: Applications of Formaldehyde (13C) in Carbon Tracing Studies
Organism/Cell TypeExperimental ApproachKey FindingsReference
Methylotrophic Bacteria (e.g., Corynebacterium glutamicum)13C-Methanol Tracing (metabolized to 13C-Formaldehyde)Quantified carbon flux from methanol to biomass and bio-products, revealing the efficiency of different metabolic pathways. nih.gov
Mammalian Cells (e.g., HAP1 cells, primary mouse embryonic fibroblasts)Direct 13C-Formaldehyde TracingDemonstrated the incorporation of the 13C label into formate, and subsequently into the building blocks of DNA and ATP. nih.gov
Engineered E. coli13C-Formaldehyde TracingConfirmed the functionality of an orthogonal metabolic framework for one-carbon utilization by showing the conversion of 13C-formaldehyde into multi-carbon compounds. osti.gov

Role in One-Carbon Metabolism

One-carbon (1C) metabolism comprises a set of essential biochemical reactions that transfer one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions. medicineinnovates.com Research utilizing Formaldehyde (13C) has been instrumental in demonstrating that formaldehyde is not merely a toxic byproduct but can be integrated into this central metabolic network. nih.gov

Studies have shown that mammalian cells can divert endogenous formaldehyde into the 1C cycle. nih.govresearchgate.net This process is heavily dependent on the enzyme alcohol dehydrogenase 5 (ADH5), also known as formaldehyde dehydrogenase. nih.govacs.org ADH5, in conjunction with glutathione, oxidizes formaldehyde to formate. nih.gov This formate can then enter the folate cycle, a key component of 1C metabolism. acs.org

Using 13C-formaldehyde as a tracer, researchers have directly observed the incorporation of the 13C label into the cellular formate pool. nih.gov This 13C-labeled formate is then utilized for the de novo synthesis of purines, which are essential components of DNA, RNA, and ATP. nih.gov Mass spectrometry analysis has revealed the presence of the 13C isotope from formaldehyde in deoxyadenosine (B7792050) (a DNA building block) and in ATP. nih.govacs.org

This integration of formaldehyde into 1C metabolism is particularly significant in cells with deficient mitochondrial formate synthesis. In such cases, the ADH5-dependent conversion of formaldehyde to formate can compensate and sustain the synthesis of essential molecules. acs.org The contribution of formaldehyde-derived carbon to the nucleotide pool can be substantial. For instance, in certain primary mouse cells, as much as 50% of de novo synthesized ATP was found to be derived from 13C-formaldehyde under specific experimental conditions. nih.gov

These findings highlight a dual role for formaldehyde: while it is a potent genotoxin at high concentrations, at physiological levels, it can serve as a source of one-carbon units to support fundamental cellular processes. acs.org The detoxification pathway mediated by ADH5 effectively recycles a potentially harmful molecule into a valuable metabolic intermediate. acs.org

Table 2: Incorporation of 13C from Formaldehyde (13C) into the ATP Pool in Various Cell Types
Cell TypeConditionContribution of 13C-Formaldehyde to de novo ATP Synthesis (%)Reference
HAP1 (Human Cell Line)Wild-typeSignificant labeling observed nih.gov
HAP1 (Human Cell Line)1C-cycle-defective mutantsHigher labeling compared to wild-type nih.gov
LPS-activated splenic B cells (Mouse)Primary cellsUp to 50% nih.gov
Primary MEFs (Mouse Embryonic Fibroblasts)Primary cellsUp to 50% nih.gov

Biomedical and Biological Research Applications of Formaldehyde 13c

Isotope Labeling of Biomolecules

The carbon-13 isotope in formaldehyde (B43269) (13C) acts as a stable, non-radioactive tag. When introduced into biological systems, 13C-formaldehyde reacts with nucleophilic groups in biomolecules, forming covalent adducts. This labeling enables researchers to track and identify these molecules and their interactions using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Proteins and Nucleic Acids for Structural and Functional Studies

Formaldehyde is a well-established cross-linking agent used to capture transient interactions between proteins and nucleic acids. nih.govresearchgate.net The use of formaldehyde with a 13C label provides an added layer of specificity in these studies. The 13C atom is incorporated into the methylene (B1212753) bridge that forms between reactive amino acid side chains (such as lysine, cysteine, and histidine) and with the exocyclic amines of DNA bases. nih.govnih.gov

This specific labeling allows for the precise identification of cross-linked peptides and oligonucleotides in mass spectrometry analysis, as the labeled fragments will have a distinct mass shift compared to their unlabeled counterparts. nih.gov While uniform labeling of proteins and nucleic acids for structural determination by NMR often relies on biosynthetic methods with 13C-labeled precursors like glucose or amino acids, rsc.org site-specific labeling using 13C-formaldehyde can provide valuable constraints for defining the three-dimensional structure of macromolecular complexes. isotope.comnih.gov It helps to map the interfaces of protein-protein and protein-nucleic acid interactions, offering insights into the function and regulation of cellular machinery. nih.govsemanticscholar.org

Investigation of Protein-DNA Interactions and Chromatin Structure

A primary application of formaldehyde cross-linking is in Chromatin Immunoprecipitation (ChIP). nih.govnih.gov This technique is fundamental for identifying the genomic locations where specific proteins, such as transcription factors or histones, bind. The use of 13C-formaldehyde can enhance ChIP-based methods, particularly when coupled with mass spectrometry (ChIP-MS).

By "freezing" protein-DNA interactions within the cell, 13C-formaldehyde allows for the isolation of specific chromatin segments. nih.gov The 13C label serves as a unique signature to confirm that the observed interactions are the result of the experimental cross-linking agent. This is particularly useful for quantifying the occupancy of a specific protein at a given DNA locus and for studying the dynamic nature of chromatin structure. researchgate.net The reversibility of formaldehyde cross-linking is another key advantage, allowing for the separation of the protein and DNA components for subsequent analysis after the complex has been isolated. researchgate.net

Tracer Studies for Formaldehyde (13C)-Induced Modifications

The ability to distinguish between administered (exogenous) and naturally occurring (endogenous) formaldehyde is critical for toxicology and risk assessment. europa.eu Formaldehyde (13C) is an indispensable tracer for these studies.

DNA-Protein Crosslink (DPC) Formation and Repair Mechanisms

DNA-protein crosslinks (DPCs) are bulky, cytotoxic DNA lesions that can block replication and transcription. nih.govresearchgate.net Formaldehyde is a potent inducer of DPCs. nih.govimrpress.com By exposing cells or animals to 13C-labeled formaldehyde, researchers can specifically track the formation and subsequent repair of DPCs caused by this external source.

Ultrasensitive mass spectrometry methods have been developed to detect specific DPC products, such as the crosslink between deoxyguanosine and cysteine (dG-Me-Cys). nih.gov Using isotopically labeled [13CD2]-formaldehyde, studies have shown that exogenous DPCs form readily in tissues at the point of contact (e.g., nasal passages during inhalation) but are not detected in distant tissues like the bone marrow. nih.govaacrjournals.orgaacrjournals.org These tracer studies also provide insights into the persistence of DPCs, showing that their repair can be slow, which contributes to their genotoxicity. aacrjournals.org Understanding the specific pathways involved in the repair of these lesions, such as the Fanconi anemia pathway, is an active area of investigation aided by these isotopic tools. nih.govnih.gov

Differentiation of Endogenous versus Exogenous Formaldehyde Sources in Biological Tissues

All tissues have a baseline level of DPCs resulting from endogenous formaldehyde, a natural product of one-carbon metabolism. nih.gov A key question in formaldehyde toxicology is whether exposure to external formaldehyde adds to the DNA damage in tissues far from the entry point. aacrjournals.org

Studies using [13CD2]-formaldehyde in animal models have been pivotal in answering this question. By measuring the ratio of labeled (exogenous) to unlabeled (endogenous) DPCs, researchers have demonstrated a clear distinction. nih.gov Exogenous DPCs were found in high levels in the nasal tissues of rats exposed to labeled formaldehyde via inhalation, but were absent in distant tissues like the liver, kidney, or bone marrow. nih.govaacrjournals.orgnih.gov In contrast, endogenous DPCs were present in all tissues examined. aacrjournals.org This finding suggests that inhaled formaldehyde does not contribute to DPC formation in remote sites, a critical piece of data for assessing the risks associated with formaldehyde exposure. aacrjournals.org

Levels of Endogenous and Exogenous Formaldehyde-Induced DNA-Protein Crosslinks (dG-Me-Cys) in Rat Tissues After Inhalation Exposure to [13CD2]-Formaldehyde nih.govnih.gov
TissueEndogenous DPCs (unlabeled)Exogenous DPCs (13C-labeled)Key Finding
Nasal Respiratory TissuesPresentReadily AccumulatedDirect contact leads to significant exogenous DNA damage.
Bone MarrowPresentAbsent / Not DetectedInhaled formaldehyde does not appear to cause DPCs in distant tissues.
LiverPresentAbsent / Not DetectedNo evidence of systemic distribution of inhaled formaldehyde causing DPCs.
KidneyPresentAbsent / Not DetectedExogenous damage is localized to the portal of entry.

Environmental and Atmospheric Chemistry Research Employing Formaldehyde 13c

Atmospheric Fate and Transformation Processes of Formaldehyde (B43269) (13C)

Formaldehyde's presence in the atmosphere is balanced by continuous production and removal pathways. It is primarily removed through direct photolysis and oxidation by photochemically produced hydroxyl (OH) and nitrate (B79036) (NO3) radicals acs.orgnih.gov. Its atmospheric lifetime is relatively short, typically ranging from 1.6 to 19 hours, often less than a day, depending on environmental factors copernicus.orgnih.govepj-conferences.org. Formaldehyde also significantly influences the atmosphere's oxidative capacity and the chemistry of HOx radicals chemrxiv.orgnih.govchemrxiv.org.

Photodissociation and Oxidation Reactions

Formaldehyde is capable of photolyzing in sunlight, absorbing ultraviolet (UV) radiation at wavelengths of 360 nm and longer nih.gov. This photodissociation occurs via two main pathways: one yielding molecular hydrogen (H2) and carbon monoxide (CO), and the other producing hydrogen atoms (H) and formyl radicals (HCO) nih.govchemrxiv.org. Photolysis is a significant source of H2 and hydroperoxyl (HO2) radicals in the atmosphere nih.govchemrxiv.org. A half-life of approximately 6 hours has been measured for formaldehyde photolysis in simulated sunlight nih.gov.

Oxidation by the hydroxyl radical (OH) represents another major loss pathway for formaldehyde in the atmosphere acs.orgnih.govepj-conferences.org. Other radical species, such as chlorine (Cl) and bromine (Br) radicals, also contribute to its atmospheric removal acs.org. In aqueous phases, like cloud water, formaldehyde can undergo biotransformation by microorganisms, leading to the production of compounds such as formate (B1220265) and methanol (B129727) researchgate.netcopernicus.orgcopernicus.org.

Kinetic isotope effects (KIEs) are observed in these atmospheric reactions, meaning that isotopically substituted formaldehyde, such as Formaldehyde (13C), reacts at different rates compared to the more abundant Formaldehyde (12C) acs.orgcopernicus.orgchemrxiv.orgvt.edu. These KIEs are critical for interpreting and tracing atmospheric transformations. For example, studies have quantified the relative reaction rates of various formaldehyde isotopomers with key atmospheric radicals, as shown in Table 1 acs.org.

Table 1: Relative Reaction Rates (Kinetic Isotope Effects) of Formaldehyde Isotopomers with Atmospheric Radicals (relative to HCHO) acs.org

RadicalIsotopomerRelative Rate (kHCHO/kIsotopomer)
OHHCDO1.28 ± 0.01
OHHCH18O0.967 ± 0.006
ClHCDO1.201 ± 0.002
ClHCH18O1.08 ± 0.01
BrHCDO3.27 ± 0.03
BrHCH18O1.275 ± 0.008
NO3HCDO1.78 ± 0.01
NO3HCH18O0.98 ± 0.01

Production from Organic Compound Oxidation

Formaldehyde is predominantly formed in the atmosphere through the photochemical oxidation of a wide range of anthropogenic and biogenic volatile organic compounds (VOCs), primarily initiated by reactions with the hydroxyl (OH) radical and ozone (O3) copernicus.orgcopernicus.orgresearchgate.netcopernicus.orgnih.gov.

In remote background atmospheric environments, the oxidation of methane (B114726) (CH4) is a dominant source of formaldehyde copernicus.orgcopernicus.orgcore.ac.uk. Other significant precursor compounds include methyl hydroperoxide (CH3OOH), methanol (CH3OH), and isoprene (B109036) copernicus.org.

In urban atmospheres, oxygenated volatile organic compounds (OVOCs), particularly acetaldehyde (B116499) (CH3CHO), play a substantial role as precursors, with their oxidation pathways contributing significantly to formaldehyde formation figshare.com. For instance, the radical propagation chain involving CH3CO3, CH3O2, and CH3O can account for a large percentage of HCHO production figshare.com. Table 2 illustrates the estimated contributions of various precursors to secondary formaldehyde production in a suburban environment copernicus.org.

Table 2: Estimated Contributions to Secondary Formaldehyde Production in a Suburban Environment copernicus.org

Precursor PathwayContribution to Secondary HCHO Production
Alkene oxidation by OH radicals66.3%
OH-radical initiated reactions with alkanes and aromatics19.0%
OH-radical initiated reactions with OVOCs8.7%
Ozonolysis of alkenes6.0%

Beyond secondary formation, direct emissions from sources such as biomass burning, incomplete combustion from motor vehicles, industrial processes, and vegetation also contribute to atmospheric formaldehyde levels copernicus.orgindustrialchemicals.gov.au.

Stable Carbon Isotopic Analysis of Atmospheric Formaldehyde (13C/12C Ratio)

The stable carbon isotope ratio (13C/12C) in atmospheric compounds, including formaldehyde, serves as a powerful tracer for identifying their origins and understanding their formation and transformation pathways vt.edutohoku.ac.jpiaea.org. Isotopic analysis provides valuable insights into the complex chemical and physical processes occurring in the atmosphere acs.orgchemrxiv.orgnih.gov.

Tracing Sources and Sinks in the Atmosphere

The 13C/12C ratio in formaldehyde can effectively differentiate between biogenic (e.g., plant-derived) and synthetic (e.g., petrochemical) sources, as kinetic isotope effects during their formation lead to distinct isotopic signatures vt.edu. Research has focused on measuring the carbon-13 content of atmospheric formaldehyde to validate photochemical theories arizona.edu. Early measurements revealed a mean δ13C value of -17‰ for atmospheric formaldehyde, which is notably enriched in carbon-13 compared to its known atmospheric sources, suggesting significant isotopic fractionation within the atmosphere arizona.edu.

Isotopic signatures are also crucial for reconstructing the history of atmospheric components and the genesis of organic matter in extraterrestrial environments. For example, studies modeling the ancient Martian atmosphere utilized changes in the carbon isotope ratio of formaldehyde to explain the depletion of 13C in organic matter found in Martian sediments, attributing it to the photodissociation of carbon dioxide (CO2) by solar ultraviolet radiation tohoku.ac.jpresearchgate.net.

Isotopic Fractionation Phenomena

Isotopic fractionation describes the alteration of isotope ratios during chemical or physical processes vt.edu. This phenomenon is often a result of the kinetic isotope effect (KIE), where molecules containing heavier isotopes react at different rates due to variations in vibrational energy of molecular bonds and activation energies vt.edu.

Photolysis of formaldehyde is a known process that can induce significant isotopic fractionation, thereby influencing the 13C/12C ratio copernicus.orgchemrxiv.orgtohoku.ac.jparizona.edu. This fractionation can be modulated by factors such as atmospheric pressure and the wavelength of incident radiation copernicus.orgchemrxiv.orgtohoku.ac.jp. Experimental and theoretical studies have investigated these KIEs in the photolysis of various formaldehyde isotopomers, providing a deeper understanding of their atmospheric behavior copernicus.orgchemrxiv.org.

Furthermore, research has explored KIEs in the reactions of different formaldehyde isotopomers, including H13CHO, with key atmospheric radicals like OH, Cl, Br, and NO3, which is essential for accurately modeling their atmospheric loss processes acs.org. Even the biotransformation of formaldehyde by microorganisms in cloud water can involve metabolic pathways that exhibit isotopic fractionation, akin to those induced by photochemistry, leading to the transformation of 13C-labeled formaldehyde into other compounds researchgate.netcopernicus.orgcopernicus.org.

Tracing Formaldehyde (13C) Movement in Environmental Compartments

Beyond its direct atmospheric processes, Formaldehyde (13C) is also employed in research to trace its movement and transformations across various environmental compartments. Formaldehyde is highly soluble in water and readily biodegradable industrialchemicals.gov.au. In aqueous solutions, it rapidly hydrates to form methanediol (B1200039) psu.edu.

Microorganisms present in cloud water have been shown to degrade formaldehyde, acting as either a sink or a source for organic carbon within cloud chemistry researchgate.netcopernicus.orgcopernicus.org. The application of 13C-labeled formaldehyde has been instrumental in these studies, allowing researchers to track its metabolic pathways and identify the formation of other labeled metabolites, such as formate and methanol, demonstrating the role of biological processes in atmospheric chemistry researchgate.netcopernicus.orgcopernicus.org.

In broader environmental contexts, stable isotope analysis, including that of 13C, is utilized to trace carbon sources in ecological food webs and to assess the impact of sample preservation methods on isotopic ratios. For instance, studies have shown that the fixation of biological samples with formaldehyde can induce negative shifts in δ13C values, highlighting the importance of considering such effects when using museum or preserved samples for isotopic analysis ifremer.fr. This demonstrates the utility of Formaldehyde (13C) in understanding its interactions and movement within diverse environmental matrices, from the atmosphere to biological systems.

Computational and Theoretical Studies of Formaldehyde 13c and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure, stability, and reactivity of molecules. For Formaldehyde (B43269) (13C), these methods are crucial for understanding how the heavier carbon isotope influences its chemical behavior.

Molecular Interactions and Reaction Pathways

Quantum chemical studies have explored various molecular interactions and reaction pathways involving formaldehyde and its isotopomers. For instance, the reaction between Cl atoms and formaldehyde (HCHO) has been investigated using ab initio methods, including MP2, MP3, MP4(SDTQ), CCSD, CCSD(T), and MRD-CI levels of theory. These calculations revealed a low electronic barrier for the reaction. Kinetic isotope effects (KIEs) were calculated for various isotopomers, including H¹³CHO, providing insights into the reaction mechanism. acs.orgrsc.org

Theoretical investigations have also focused on the dimerization and trimerization of formaldehyde molecules on the singlet potential energy surface. Studies employing DFT/B3LYP and CCSD methods with comprehensive basis sets (e.g., 6-311++G (3df, 3pd)) have identified numerous transition states, intermediates, and final products, revealing complex reaction pathways. researchgate.net Furthermore, the interaction of formaldehyde with L-ascorbic acid in aqueous solutions has been interpreted using quantum chemical arguments, showing that electrostatic interactions and frontier orbital theory play a role in the formation of new C-C bonds. bme.hu

The photodissociation of formaldehyde into molecular products (H₂ + CO) has been studied using complete active space self-consistent field (CASSCF) calculations and direct dynamics variational multiconfiguration Gaussian (DD-vMCG) quantum dynamics. These studies explored radiationless decay mechanisms and proposed a novel pathway involving a conical intersection seam between the S₁ and S₀ states, where internal conversion and dissociation occur in concert. aip.org

Energy Barriers and Transition States in Formaldehyde Reactions

The determination of energy barriers and transition states is fundamental to understanding reaction kinetics. For reactions involving formaldehyde, quantum chemical calculations have been instrumental in mapping out potential energy surfaces. For the reaction of Cl atoms with formaldehyde, the Born-Oppenheimer barrier height was estimated to be 0.7 kJ mol⁻¹ at the MRD-CI/aug-cc-pVTZ//RHF-RCCSD(T)/aug-cc-pVTZ level of theory. The spin-orbit splitting in Cl was found to increase this barrier by approximately 1.4 kJ mol⁻¹ at the RCCSD(T)/aug-cc-pVTZ transition state geometry. acs.org

Studies on the photodissociation of formaldehyde have identified key transition states for molecular and radical dissociation channels. For the molecular channel (H₂CO → H₂ + CO), a skewed transition state is involved, leading to rotationally hot CO and vibrationally cold H₂ products. aip.orgpnas.org The barrier for this molecular channel has been inferred to be around 27,720 cm⁻¹. aip.org In contrast, a "roaming" mechanism has been discovered, which bypasses the conventional transition state and produces rotationally cold CO correlated with highly vibrationally excited H₂. aip.orgpnas.org

Computational studies have also investigated the energy barriers for formaldehyde production, for example, in the hydrogenation of carbon dioxide to methanol (B129727) over an In₂O₃ surface. These studies utilize methods like Nudged Elastic Band (NEB) and machine learning force fields to accurately determine energy barriers along catalytic reaction pathways. researchgate.net

Molecular Dynamics Simulations of Formaldehyde Systems

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the diffusion, solvation, and conformational changes of formaldehyde.

The diffusion of formaldehyde (CH₂O) in proton-disordered ice Ih has been investigated using MD simulations in the NpT ensemble. These simulations, performed with GROMACS, showed that CH₂O molecules primarily diffuse in ice by jumping between B sites (bond-breaking mechanism), although substitutional diffusion can also occur. At 260 K, the diffusion constant was predicted to be 4 × 10⁻⁷ cm²/s using the TIP4P-Ew water model and 3 × 10⁻⁷ cm²/s with the TIP4P/Ice model. The simulations required very long run times (at least 100 ns) to gather sufficient statistics due to the slow diffusion process at low temperatures. cnrs.fr

Table 1: Predicted Diffusion Constants of Formaldehyde in Ice at 260 K cnrs.fr

Water ModelDiffusion Constant (cm²/s)
TIP4P-Ew4 × 10⁻⁷
TIP4P/Ice3 × 10⁻⁷

MD simulations have also been applied to study the nonequilibrium solvation and time-resolved fluorescence of formaldehyde in water. By instantaneously switching solute charges and force constants from ground- to excited-state values, simulations revealed that fluorescence shift and solvation relax non-exponentially on a very fast timescale, with the major portion of relaxation occurring within 100 fs. This relaxation is primarily driven by changes in the structure of the first solvation shell and translational motion of the solvent. The ground state of formaldehyde has a larger dipole moment (2.33 D) than its excited state (1.57 D), leading to more attractive interactions with polar solvents in the ground state and a blue shift in the absorption maximum. temple.edu

Furthermore, quasi-classical molecular dynamics simulations on machine-learning potential energy surfaces have been used to study the triplet-state driven dissociation of formaldehyde. This approach involves constructing a high-dimensional potential energy surface using a deep-learning neural network, allowing for detailed analysis of dissociation pathways. aip.org

Modeling Isotopic Effects and Distribution

The presence of the 13C isotope in formaldehyde introduces subtle but significant changes in its physical and chemical properties, leading to isotopic effects that can be modeled and observed.

Kinetic isotope effects (KIEs) involving Formaldehyde (13C) have been extensively studied to elucidate reaction mechanisms. For instance, in the Lewis acid-catalyzed ene reactions of formaldehyde with 2-methyl-2-butene, ¹³C and ²H KIEs were determined. The reactive methyl group exhibited a k(¹²C)/k(¹³C) of 1.006-1.009. These results, along with intermolecular deuterium (B1214612) isotope effects, support a stepwise mechanism involving the reversible formation of a classical open cation followed by rate-limiting proton transfer. researchgate.netnih.gov

Table 2: Kinetic Isotope Effects for Lewis Acid-Catalyzed Ene Reaction of Formaldehyde researchgate.netnih.gov

Isotope EffectValue (k₁₂/k₁₃ or kH/kD)
k(¹²C)/k(¹³C)1.006-1.009
k(H)/k(D)~1.22-1.23

Another study investigated the vapor phase reactions of ¹³C-formaldehyde with NO₃ and OH radicals. Quantum chemical methods (MP2 and CCSD(T) levels of theory with aug-cc-pVDZ and aug-cc-pVTZ basis sets) were used to study these reactions and calculate KIEs. The KIE for the reaction of NO₃ with HCHO vs. H¹³CHO was measured as 0.97 ± 0.02, and for OH with HCHO vs. H¹³CHO as 0.97 ± 0.11. rsc.org

Table 3: Kinetic Isotope Effects for Radical Reactions with Formaldehyde Isotopomers at 298 K rsc.org

ReactionKinetic Isotope Effect (KIE)
k(NO₃+HCHO)/k(NO₃+DCDO)2.97 ± 0.14
k(NO₃+HCHO)/k(NO₃+H¹³CHO)0.97 ± 0.02
k(OH+HCHO)/k(OH+DCDO)1.62 ± 0.08
k(OH+H¹³CHO)/k(OH+DCDO)1.64 ± 0.12
k(OH+HCHO)/k(OH+H¹³CHO)0.97 ± 0.11

Beyond reaction kinetics, isotopic effects are also relevant in environmental and biological contexts. Studies on the effects of preservation methodologies, such as using formaldehyde, on stable isotope compositions (e.g., δ¹³C, δ¹⁵N, δ³⁴S) in biological samples like sea stars have shown clear changes in δ¹³C values. Formaldehyde preservation can induce a negative shift in δ¹³C values, which can be mitigated using correction factors. frontiersin.orgifremer.fr

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a key experimental technique for studying the chemical equilibria and distribution of Formaldehyde (13C) in solutions. Studies have used ¹³C-NMR to directly detect ¹³C peaks and investigate the chemical equilibria of formaldehyde in water, deuterium oxide, and methanol solutions, even at low concentrations where molecular formaldehyde is present only in traces, predominantly existing as methylene (B1212753) glycol and dimethylene glycol. acs.orgresearchgate.net

Emerging Research Directions and Future Perspectives in Formaldehyde 13c Studies

Development of Novel Analytical Methodologies for Formaldehyde (B43269) (13C)

The development of novel analytical methodologies for Formaldehyde (¹³C) primarily leverages its isotopic label for enhanced detection and quantification, particularly in tracing metabolic pathways and characterizing complex chemical structures.

Detailed Research Findings:

One of the most significant applications of Formaldehyde (¹³C) in analytical chemistry is in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy . This technique allows for the quantitative analysis of formaldehyde in various matrices by exploiting the specific chemical shifts of ¹³C-labeled carbon atoms. For instance, ¹³C-NMR has been successfully employed to analyze reacted formaldehyde in melamine-urea-formaldehyde (B8673199) (MUF) and melamine-formaldehyde (MF) resins. By comparing ¹³C chemical shifts with synthesized standard derivatives from urea (B33335) and formaldehyde, researchers can determine the chemical speciation of resins, including the formaldehyde/urea ratio, total methylol content, and branched methylene (B1212753) content mdpi.com.

Furthermore, ¹³C-NMR spectroscopy has proven to be an excellent method for obtaining reliable information about the equilibrium between free formaldehyde and its formaldehyde releasers, particularly in cosmetic products. This method does not affect the equilibrium, allowing for unequivocal determination of free formaldehyde down to concentrations as low as approximately 0.002 wt% within an acceptable measuring time nih.gov.

Another critical area is ¹³C-Metabolic Flux Analysis (¹³C-MFA) , which utilizes Formaldehyde (¹³C) as a tracer to quantitatively determine intracellular metabolic reaction rates. In ¹³C-MFA, cells are cultivated on ¹³C-labeled carbon substrates, and the distribution of the ¹³C label in various metabolites is subsequently quantified using advanced mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (LC-HRMS), as well as NMR creative-proteomics.comcreative-proteomics.com. This approach is considered the "gold standard" for quantifying fluxes in living cells, providing insights into metabolic activities and regulatory mechanisms creative-proteomics.com.

A notable research finding demonstrated the utility of H(¹³C)HO (¹³C-labeled formaldehyde) in detecting a novel formaldehyde metabolic pathway in tobacco leaves. Through ¹³C-NMR analysis of tobacco leaves treated with 2 mM H(¹³C)HO, researchers identified the production of [4-(¹³C)]Asparagine (Asn), [3-(¹³C)]Glutamine (Gln), and [U-(¹³C)]oxalic acid (OA) after H(¹³C)COOH generation during H(¹³C)HO metabolism. This pathway was shown to play an important role in the metabolic detoxification of formaldehyde in tobacco leaves nih.gov.

Table 1: Analytical Methodologies for Formaldehyde (13C) and Their Applications

MethodologyPrinciple of DetectionKey ApplicationsNoted Findings/Advantages
¹³C-NMR SpectroscopyChemical shift analysis of ¹³C-labeled carbon atomsQuantitative analysis of reacted formaldehyde in resins, quantification of free formaldehyde in productsEnables determination of chemical speciation; unequivocal determination of free formaldehyde; detection limits down to ~0.002 wt% mdpi.comnih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) with MS/NMRTracing ¹³C-labeled substrates through metabolic pathways; quantification of isotope distribution in metabolitesQuantitative analysis of intracellular metabolic fluxes, elucidation of novel metabolic pathwaysConsidered "gold standard" for flux quantification; revealed novel formaldehyde metabolic pathway in tobacco leaves creative-proteomics.comcreative-proteomics.comnih.gov

Integration with Multi-Omics Approaches in Biological Systems

The integration of Formaldehyde (¹³C) studies with multi-omics approaches represents a powerful direction for comprehensively understanding the intricate molecular responses of biological systems. Multi-omics involves combining data from various "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of cellular processes diva-portal.orgmdpi.combiorxiv.org.

Detailed Research Findings:

Formaldehyde (¹³C), particularly through its application in ¹³C-Metabolic Flux Analysis (¹³C-MFA) , serves as a crucial component in multi-omics studies aimed at deciphering metabolic networks. By providing quantitative data on intracellular carbon fluxes, ¹³C-MFA bridges the gap between gene expression (transcriptomics/proteomics) and phenotypic outcomes (metabolomics) creative-proteomics.comcreative-proteomics.com. This integrated approach allows researchers to understand how genes, proteins, and epigenetic factors influence the phenotype of a disease or the response to environmental stimuli within the context of the entire biological system diva-portal.org.

For instance, in studies investigating carbon metabolism, stable isotope tracers, including ¹³C-labeled compounds, are integrated with metabolomics, fluxomics, and proteomics to provide a detailed picture of substrate utilization and metabolic pathway activity. One such multi-omics study on Pseudomonas putida KT2440 utilized stable isotope tracers and integrated ¹³C-metabolomics data with physiological parameters for quantitative flux analysis to understand the co-utilization of glucose and benzoate. This demonstrated how metabolic segregation of substrate carbons optimally sustained biosynthetic flux demands and redox balance, with changes in protein abundance partially predicting metabolic flux changes nih.gov. While this specific example used ¹³C-labeled glucose and benzoate, the principle is directly applicable to Formaldehyde (¹³C) for studying C1 metabolism.

A direct example of Formaldehyde (¹³C) in biological systems research is the unravelling of formaldehyde metabolism in bacteria. Studies have employed isotopic labeling (including ¹⁴C and deuterium (B1214612) in some cases, which share the principle of isotopic tracing with ¹³C) to measure flux through different branches of formaldehyde metabolism during growth on methanol (B129727). This helps in understanding how the toxic central metabolite formaldehyde is efficiently partitioned between assimilatory and dissimilatory pathways without toxic buildup nih.gov. The use of H(¹³C)HO in tobacco leaves to identify a novel metabolic pathway for detoxification further exemplifies the power of ¹³C-labeled formaldehyde in biological systems research, providing insights into the mechanisms underlying weaker formaldehyde uptake and assimilation compared to other plants nih.gov.

The integration of ¹³C-tracing data with other omics layers allows for a more comprehensive understanding of how formaldehyde, as a key intermediate in various metabolic pathways, impacts cellular function and adaptation. This is particularly relevant in the context of synthetic methylotrophy, where understanding and modifying formaldehyde dissimilation pathways are crucial for optimizing the utilization of C1 compounds mdpi.com.

Advancements in Real-Time Monitoring and In-Situ Analysis for Complex Environments

While significant advancements have been made in the real-time monitoring and in-situ analysis of formaldehyde in general, the specific application of Formaldehyde (¹³C) in these areas is an emerging field with distinct considerations. The primary advantage of ¹³C labeling lies in its ability to trace and quantify metabolic fluxes or chemical transformations, rather than serving as a direct marker for real-time sensing in the same way a conventional chemical sensor operates.

Detailed Research Findings (General Formaldehyde, with implications for ¹³C studies):

Current advancements in real-time and in-situ formaldehyde monitoring for complex environments, such as indoor air, industrial facilities, and biological systems, primarily focus on detecting the presence and concentration of the formaldehyde molecule itself, regardless of its isotopic composition. These methods are crucial for health monitoring and environmental safety.

Optical and Spectroscopic Methods: Fiberoptic sensors utilizing evanescent-wave spectroscopy have been developed for in-situ, near-real-time, and unattended airborne formaldehyde monitoring in industrial facilities. These sensors detect formaldehyde through the formation of a violet product resulting from the reaction between leuco fuchsin and formaldehyde, with a detection limit of 250 µg/m³ (0.20 ppm) spectroscopyonline.com. Other spectroscopic techniques like Cavity Ringdown Spectroscopy (CRDS) and mid-infrared absorption analyzers are also used for continuous in-situ formaldehyde monitoring, offering high accuracy and precision spectroscopyonline.com.

Electrochemical Sensors: Electrochemical methods offer high sensitivity, selectivity, and real-time analysis capabilities for formaldehyde monitoring. Recent advancements include novel sensing materials and electrode designs, often incorporating nanotechnology, to enhance sensitivity and selectivity mdpi.com. These sensors can be integrated into portable systems for real-time, in-situ measurements, addressing the limitations of traditional lab-based methods which are expensive and not real-time mdpi.comaalto.fi.

Fluorescent and Colorimetric Chemodosimeters: Reaction-based sensing probes have been designed to selectively detect formaldehyde in biological and environmental samples through changes in color and/or emission. These chemodosimeters, including polymeric probes, offer high sensitivity and rapid response times, enabling applications like imaging endogenous formaldehyde in cells nih.govtandfonline.comrsc.org.

Single-Cell Analysis: Electrochemiluminescence (ECL) imaging methods are being developed for real-time in-situ monitoring of single-cell formaldehyde release. This allows for spatiotemporal resolution analysis of formaldehyde metabolism, revealing differences in metabolism within heterogeneous cell populations rsc.org.

Considerations for Formaldehyde (¹³C) in Real-Time/In-Situ Analysis:

While the aforementioned technologies provide real-time and in-situ detection of formaldehyde, directly monitoring Formaldehyde (¹³C) in real-time in complex environments remains challenging with these methods alone. The ¹³C label is typically detected by techniques like NMR or mass spectrometry, which often require sample preparation and are not inherently "real-time" or "in-situ" in the same way a chemical sensor is.

However, the future direction could involve integrating ¹³C-labeling studies with advanced sampling techniques that allow for rapid collection and subsequent analysis by ¹³C-sensitive methods. For example, microfluidic analytical methods that allow for near-real-time quantification of formaldehyde (general) with rapid temporal resolution (e.g., 2–120 seconds) could potentially be coupled with downstream ¹³C-specific detection if the sample volume and processing time are compatible mdpi.com. The strength of Formaldehyde (¹³C) lies in its ability to provide mechanistic insights into formaldehyde's origin, fate, and interactions within complex systems, which can then inform the development of more targeted and effective general formaldehyde sensors.

Q & A

Basic Research Questions

Q. How can ¹³C NMR spectroscopy be used to quantify formaldehyde concentrations in aqueous solutions?

  • Methodology : Prepare a dilution series of ¹³C-labeled formaldehyde (e.g., 0.005%–0.04% in D₂O) and acquire ¹³C NMR spectra. The formaldehyde peak at ~82.58 ppm (¹³C chemical shift) can be integrated to construct a standard curve (R² > 0.99). For low concentrations (e.g., <0.005%), ensure sufficient signal averaging (e.g., 512 scans) to detect peaks .

Q. What are the primary amino acid targets of formaldehyde in protein crosslinking, and how can these interactions be monitored?

  • Methodology : Use time-resolved ¹³C NMR to track formaldehyde adduct formation. In collagen/gelatin, formaldehyde reacts preferentially with lysine (74.4 ppm, methylol intermediate) and arginine (70.7 ppm, methylol intermediate) residues. Monitor peak intensity changes over hours to days to distinguish transient intermediates (e.g., lysine-methylol) from stable crosslinks (e.g., lysine-arginine crosslink P at 62.3 ppm) .

Q. How does humidity influence formaldehyde-mediated crosslinking in biopolymers like collagen?

  • Methodology : Conduct solid-state ¹³C NMR experiments under controlled humidity (e.g., 60% vs. 100% air humidity). High humidity accelerates crosslink formation by enhancing molecular mobility, favoring lysine-arginine crosslinks (P signal at 62.3 ppm) over arginine-arginine crosslinks (T signal at 60 ppm). Compare signal intensities at 24 h vs. 144 h to quantify humidity-dependent kinetics .

Advanced Research Questions

Q. How can conflicting data on formaldehyde crosslink stability be resolved in dynamic biological systems?

  • Methodology : Combine solution and solid-state ¹³C NMR to differentiate transient vs. stable adducts. For example, lysine-methylol (74.4 ppm) decreases over time, while arginine-methylol (70.7 ppm) and crosslink P (62.3 ppm) accumulate. Use kinetic modeling to reconcile discrepancies arising from formaldehyde excess in solution-state studies vs. equilibrium conditions in solid-state systems .

Q. What experimental design considerations are critical for ¹³C tracer studies using formaldehyde in metabolic flux analysis?

  • Methodology :

  • Steady-state vs. dynamic labeling : Use pulse-chase experiments with ¹³C formaldehyde to trace incorporation into metabolites (e.g., serine, glycine) via one-carbon metabolism.
  • Isotope dilution effects : Account for endogenous formaldehyde pools by measuring isotopic enrichment via LC-MS or NMR .
  • Validation : Confirm metabolite identity using ¹H-¹³C HSQC or heteronuclear correlation NMR .

Q. How do preservatives like ethanol or formaldehyde alter δ¹³C isotopic integrity in biological samples?

  • Methodology : Compare δ¹³C values of untreated vs. preserved tissues (e.g., fish muscle) using isotope-ratio mass spectrometry (IRMS). Formaldehyde preservation decreases δ¹³C by ~0.4‰ due to chemical binding, while ethanol increases δ¹³C by ~0.3‰ via lipid extraction. Correct for preservative effects using species-specific calibration curves .

Q. What strategies minimize spectral overlap in ¹³C NMR analysis of formaldehyde-resin adducts?

  • Methodology :

  • Spectral editing : Apply DEPT (Distortionless Enhancement by Polarization Transfer) sequences to differentiate CH₃, CH₂, and CH groups in resorcinol-formaldehyde resins.
  • Swelling agents : Use D₂O to swell resins, narrowing linewidths and resolving overlapping peaks (e.g., distinguishing quinone vs. methylene bridges) .

Methodological Best Practices

  • Data Interpretation : For time-course NMR data, normalize peak intensities to an internal reference (e.g., glycine Cα at 43 ppm in collagen) to correct for instrumental drift .
  • Error Mitigation : In tracer studies, validate isotopic steady-state conditions by confirming linearity in ¹³C enrichment over time .
  • Contradictory Results : If crosslink signals (e.g., P at 62.3 ppm vs. T at 60 ppm) conflict with literature, re-examine reaction conditions (e.g., formaldehyde excess, drying protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.